molecular formula C14H10Cl2F3N3OS B11413521 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11413521
M. Wt: 396.2 g/mol
InChI Key: IUFUTESDPWOYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro, trifluoromethyl, and ethylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the pyrimidine derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but differs in the isocyanate functional group.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a thiourea moiety.

Uniqueness

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of chloro, trifluoromethyl, and ethylsulfanyl groups attached to a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N3OS/c1-2-24-13-20-6-10(16)11(22-13)12(23)21-7-3-4-9(15)8(5-7)14(17,18)19/h3-6H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFUTESDPWOYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.